molecular formula C7H9F2NO B2994159 8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one CAS No. 2309466-52-0

8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one

Cat. No.: B2994159
CAS No.: 2309466-52-0
M. Wt: 161.152
InChI Key: JTWROCOXZJMRPJ-UHFFFAOYSA-N
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Description

8,8-Difluoro-4-azabicyclo[5.1.0]octan-3-one is a chemical compound with the molecular formula C7H11F2N . It is a central core of the family of tropane alkaloids .


Synthesis Analysis

The synthesis of this compound and similar compounds has been a topic of interest for many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, there are methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic scaffold . The InChI code for this compound is 1S/C7H11F2N.ClH/c8-7(9)5-1-3-10-4-2-6(5)7;/h5-6,10H,1-4H2;1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 183.63 . It is a powder at room temperature .

Scientific Research Applications

Desymmetrization and Synthesis of Brevicomin

Desymmetrization through ring-closing metathesis has been used to synthesize the 6,8-dioxabicyclo[3.2.1]octane skeleton, a common structural subunit in natural products. This method has been applied to the synthesis of (+)-exo-brevicomin and its derivatives, showcasing the versatility of bicyclic frameworks in the synthesis of complex natural products (Burke et al., 1999).

Nucleofuge Reactions in Azabicycloalkane Esters

Selectfluor has been utilized as a nucleofuge for the hydrolysis of beta-anti-halides in azabicyclo[n.2.1]alkane beta-halocarbamic acid esters. This study highlights the role of azabicyclic compounds in facilitating selective and stereochemically controlled nucleophilic substitutions (Krow et al., 2008).

Enantioselective Construction of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, central to tropane alkaloids, has been constructed enantioselectively. This method emphasizes the importance of stereocontrolled formation of bicyclic scaffolds for the synthesis of biologically active compounds (Rodríguez et al., 2021).

Asymmetric Syntheses of Tropane Alkaloids

A versatile method for synthesizing hydroxylated 8-azabicyclo[3.2.1]octan-3-ones and related compounds has been developed. This process involves silyl enol ether formation and halide-promoted cyclization, demonstrating the synthetic utility of azabicyclooctanes in creating optically active compounds (Mao et al., 2014).

Diastereoselective Construction of Dioxabicyclooctane Frameworks

The synthesis of 6,8-dioxabicyclo[3.2.1]octane frameworks from vinylethylene carbonates via palladium-organo relay catalysis showcases an efficient strategy for constructing bioactive natural product skeletons. This approach highlights the application of azabicyclo[3.2.1]octane derivatives in the development of diverse, structurally complex molecules (Zeng et al., 2019).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

8,8-difluoro-4-azabicyclo[5.1.0]octan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2NO/c8-7(9)4-1-2-10-6(11)3-5(4)7/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWROCOXZJMRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC2C1C2(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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